![molecular formula C17H18FNO2S B1442608 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine CAS No. 1356678-71-1](/img/structure/B1442608.png)
3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Übersicht
Beschreibung
“3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine”, also known as FMA, is a potent and selective inhibitor of the proteasome, which plays a crucial role in protein degradation within cells. It has a molecular weight of 319.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code is 1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 319.4 .Wissenschaftliche Forschungsanwendungen
Azetidine Derivatives in Antibacterial Agents
- Antibacterial Properties : A study by Frigola et al. (1995) explored the synthesis and properties of 7-azetidinylquinolones, a series of compounds containing azetidine moieties. These compounds exhibited significant antibacterial activity, with specific configurations of the azetidine and oxazine rings critical for increasing in vitro activity and oral efficacy [Frigola et al., 1995].
- Structure-Activity Relationships : Another study by Frigola et al. (1994) investigated the effects of various substituents on the azetidine moiety in quinolone and naphthyridine carboxylic acids. These compounds were evaluated for their antibacterial potency and physicochemical properties, highlighting the importance of the azetidine structure in medicinal chemistry [Frigola et al., 1994].
Azetidine in Antiviral and Anticancer Agents
- Antiviral Activity : Zoidis et al. (2003) synthesized azetidine derivatives and tested them for antiviral activity against influenza A, revealing their potential as potent antiviral compounds [Zoidis et al., 2003].
- Anticancer Potential : Burgos-Morón et al. (2018) studied a specific aziridine derivative, AzGalp, for its selective anticancer activity. The compound induced DNA damage and was particularly effective against cancer cells lacking a functional nucleotide excision repair pathway [Burgos-Morón et al., 2018].
Miscellaneous Applications
- Spectroscopic Properties : Lie Ken Jie and Syed-Rahmatullah (1992) studied the synthesis and spectroscopic properties of long-chain azetidine fatty esters, demonstrating the use of azetidine derivatives in chemical analysis [Lie Ken Jie & Syed-Rahmatullah, 1992].
- Drug Development : Ravikumar et al. (2013) explored the tosylate salts of lapatinib, an anticancer drug, highlighting the importance of azetidine derivatives in drug formulation and development [Ravikumar et al., 2013].
Wirkmechanismus
As a proteasome inhibitor, “3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” likely works by binding to the proteasome complex and inhibiting its function. This prevents the proteasome from breaking down proteins within the cell, which can affect various cellular processes.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJOAOOCVOURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



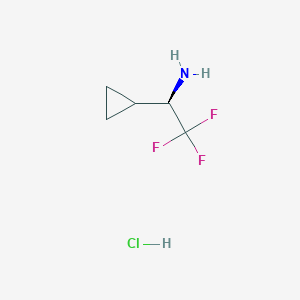
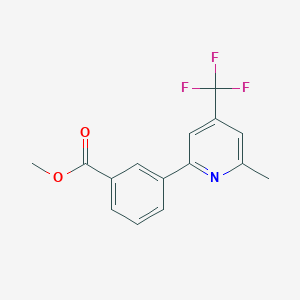
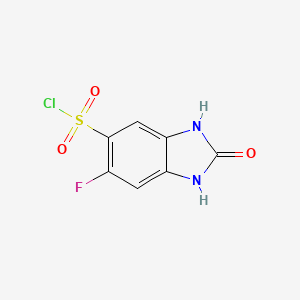


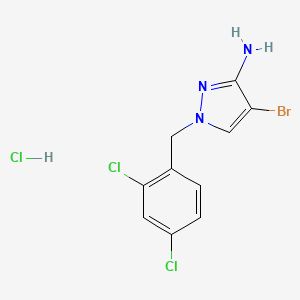


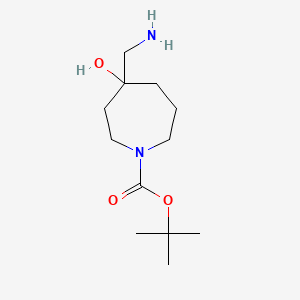
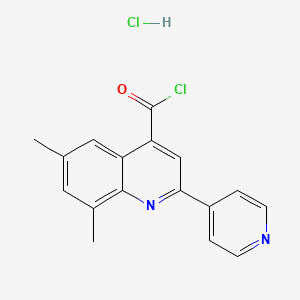



![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)